REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].[CH:10]([C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Cl)=[CH:15][CH:14]=1)([CH3:12])[CH3:11].O>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:17][C:16]2[CH:19]=[CH:20][C:13]([CH:10]([CH3:12])[CH3:11])=[CH:14][CH:15]=2)[CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9]
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Name
|
|
Quantity
|
85.8 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=CC=C1)C)O
|
Name
|
|
Quantity
|
33.8 g
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Type
|
reactant
|
Smiles
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C(C)(C)C1=CC=C(CCl)C=C1
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Name
|
|
Quantity
|
160 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
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18 g
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Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
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At a bath temperature of 60° C. the reaction mixture is stirred 5-6 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
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washed three times each with 150 ml water for the purpose of removing excess zinc chloride
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Type
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DRY_WITH_MATERIAL
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Details
|
dried across sodium sulfate
|
Reaction Time |
5.5 (± 0.5) h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC(=C1)CC1=CC=C(C=C1)C(C)C)C)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |